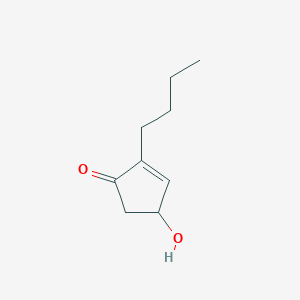
2-Butyl-4-hydroxycyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-4-hydroxycyclopent-2-en-1-one is an organic compound with a unique structure that includes a butyl group, a hydroxyl group, and a cyclopentenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-4-hydroxycyclopent-2-en-1-one can be achieved through several methods. One common approach involves the selective reduction of a precursor compound, such as 4-hydroxycyclopent-2-enone, using specific reducing agents under controlled conditions . The reaction conditions typically include the use of a solvent, such as ethanol or methanol, and a catalyst to facilitate the reduction process.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-4-hydroxycyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The butyl group or hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce various alcohols or hydrocarbons.
Scientific Research Applications
2-Butyl-4-hydroxycyclopent-2-en-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyl-4-hydroxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Butyl-4-hydroxycyclopent-2-en-1-one can be compared with other similar compounds, such as:
4-Hydroxycyclopent-2-en-1-one: Lacks the butyl group, making it less hydrophobic.
2-Hydroxycyclopent-2-en-1-one: Similar structure but without the butyl group, leading to different chemical properties.
4-Ethyl-2-hydroxycyclopent-2-en-1-one: Contains an ethyl group instead of a butyl group, affecting its reactivity and applications.
Properties
CAS No. |
62995-29-3 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-butyl-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-7-5-8(10)6-9(7)11/h5,8,10H,2-4,6H2,1H3 |
InChI Key |
VULIYXMNOCHVPI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


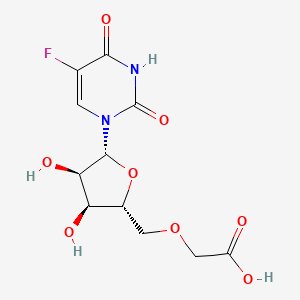
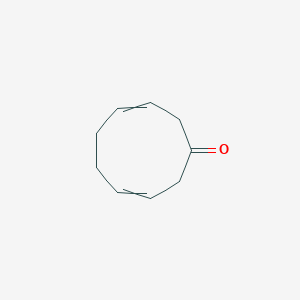
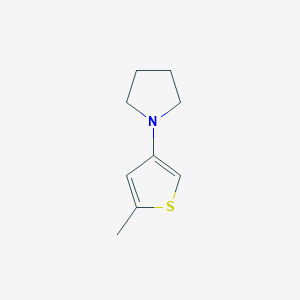
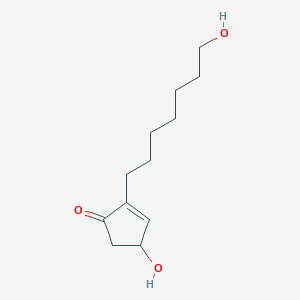
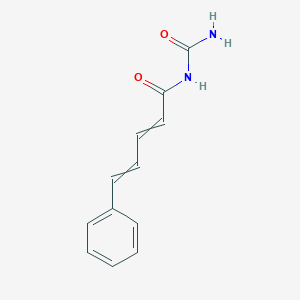
![(E)-N-(2-Methyl-4-octylphenyl)-1-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14505606.png)
stannane](/img/structure/B14505607.png)
![Oxepino[2,3-b]quinoxaline, 9-methoxy-](/img/structure/B14505617.png)
![Di-tert-butyl[(dimethylphosphanyl)methyl]phosphane](/img/structure/B14505623.png)
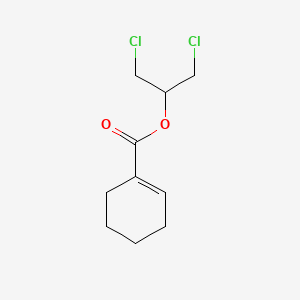

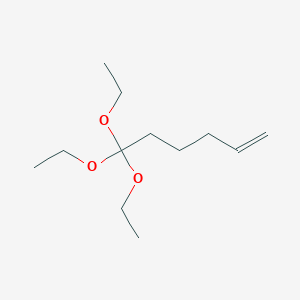
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)

